Cas no 78415-72-2 (Milrinone)
Milrinone Chemical and Physical Properties
Names and Identifiers
-
- milrinone
- 3-CYANO-6-METHYL-5-(4-PYRIDYL)-2-PYRIDONE
- 6-METHYL-5-(4-PYRIDYL)-2-PYRIDONE-3-CARBONITRILE
- 1,6-DIHYDRO-2-METHYL-6-OXO-(3,4'-BIPYRIDINE)-5-CARBONITRILE
- 1,6-DIHYDRO-2-METHYL-6-OXO-3,4-BIPYRIDINE-5-CARBONITRILe
- 1,2-DIHYDRO-6-METHYL-2-OXO-5-(4-PYRIDINYL)-NICOTINONITRILE
- 4’-bipyridine)-5-carbonitrile,1,6-dihydro-2-methyl-6-oxo-( win47203
- Milirinone
- MilrinoneUsDmf
- 2-METHYL-6-OXO-1,6-DIHYDRO-3,4'-BIPYRIDINE-5-CARBONITRILE(MILRINONE)
- 1,2-DIHYDRO-6-METHYL-2-OXO-5-(4-PYRIDINYL)-NICOTINONITRILES(MILRINONE)
- 6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile
- 2-Methyl-6-oxo-1,6-dihydro-3,4\'-bipyridine-5-carbonitrile (Milrinone)
- 4'-BIPYRIDINE)-5-CARBONITRILE, 1,6-DIHYDRO-2-METHYL-6-OXO-(
- 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
- Win 47203
- 2-methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
- Corotrop
- Corotrope
- Milrila
- Milrinona
- Milrinonum
- Primacor
- 1,6-Dihydro-2-methyl-6-oxo-(3,4′-bipyridine)-5-carbonitrile
- Milrinonum [Latin]
- Milrinona [Spanish]
- YM 018
- Milrinone(Primacor)
- WIN 47203-2
- 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile
- 1,6-Dihydro-2-methyl-6-oxo(3,4'-bipyridine)-5-carbonitrile
- SDCCGSBI-0050715.P002
- BIDD:GT0197
- BM164671
- Tox21_400069
- GTPL5225
- NCGC00015675-24
- Milrinone - CAS 78415-72-2
- C01CE02
- FT-0630859
- NSC 760072
- SMR004703527
- NCGC00015675-03
- SR-01000075524-3
- 1,6-Dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile
- NCGC00015675-11
- Win-47203-2
- 6-methyl-2-oxidanylidene-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
- 1,6-Dihydro-2-methyl-6-oxo-(3,4 inverted exclamation mark -bipyridine)-5-carbonitrile
- HMS2090J14
- NCGC00015675-02
- Milrinone (JAN/USP/INN)
- AB00597139-08
- MILRINONE [MI]
- MILRINONE [WHO-DD]
- JU9YAX04C7
- AB00514027_05
- 78415-72-2
- Milrinone (Primacor)
- NCGC00015675-01
- BRN 3546821
- AB00514027
- EU-0100737
- M 4659
- NCGC00015675-07
- AB00514027_04
- CCG-101020
- HMS2051L10
- (3,4'-BIPYRIDINE)-5-CARBONITRILE, 1,6-DIHYDRO-2-METHYL-6-OXO-
- DTXCID103324
- 2-Methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile (Milrinone)
- HMS3715E12
- 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile
- Milrinone, United States Pharmacopeia (USP) Reference Standard
- HMS3267P12
- MILRINONE [USP-RS]
- Pharmakon1600-01505489
- Tox21_112113_1
- SR-01000075524-6
- MILRINONE [USP MONOGRAPH]
- LP00737
- HMS2234A23
- HMS3262C16
- MILRINONE (USP-RS)
- CS-1367
- Milrinonum (Latin)
- BCP02956
- Prestwick1_001065
- CAS-78415-72-2
- NC00270
- 111GE027
- CCRIS 3795
- KS-1440
- AKOS015836135
- BCP9000926
- DB00235
- NCGC00164390-01
- 2-Methyl-6-oxo-1,6-dihydro-[3,4']bipyridinyl-5-carbonitrile
- EN300-117244
- MLS000028818
- AB00514027-02
- [3,4'-Bipyridine]-5-carbonitrile, 1,6-dihydro-2-methyl-6-oxo-
- NS00007740
- 2-hydroxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
- Tocris-1504
- Milrinone (USAN:USP:INN:BAN)
- D00417
- Lopac-M-4659
- NCGC00261422-01
- MILRINONE [USAN]
- Prestwick3_001065
- NCGC00025189-01
- NCGC00025189-03
- BSPBio_001050
- SY028050
- HMS3656G06
- W-104284
- Q847399
- BPBio1_001156
- Prestwick0_001065
- HMS3393L10
- MILRINONE [VANDF]
- MFCD00133539
- Milrinone [USAN:USP:INN:BAN]
- DTXSID5023324
- MILRINONE [MART.]
- A839417
- Tox21_500737
- SW197308-3
- NCGC00025189-02
- HMS1571E12
- HMS3370H18
- SR-01000075524
- MLS001424052
- NSC-760072
- MILRINONE [INN]
- MILRINONE [JAN]
- CHEMBL189
- AC-4730
- C07224
- SPBio_002965
- 6-methyl-2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile
- Milrila (TN)
- SCHEMBL36947
- NCGC00015675-05
- Tox21_112113
- AMY40564
- BCP0726000256
- BRD-K67080878-001-05-5
- MLS006011946
- MILRINONE (USP MONOGRAPH)
- HMS3742G09
- NCGC00015675-08
- Milrinone- Bio-X
- SR-01000075524-1
- AB00514027-03
- NCGC00015675-09
- WIN 47,203-2
- NCGC00015675-04
- Lopac0_000737
- s2484
- NSC760072
- (3,4'-Bipyridine)-5-carbonitrile, 6-dihydro-2-methyl-6-oxo-
- 1,2-DIHYDRO-6-METHYL-2-OXO-5-(4-PYRIDINYL)NICOTINONITRILE
- HY-14252
- MILRINONE (MART.)
- CCG-204822
- CHEBI:50693
- M1663
- SCHEMBL8309385
- Z1501480412
- Milrinone, >=97% (TLC), powder
- UNII-JU9YAX04C7
- SMR000058475
- SR-01000075524-4
- BDBM15296
- HMS2098E12
- NCGC00015675-06
- Prestwick2_001065
- EINECS 278-903-6
- BRD-K67080878-001-16-2
- Milrinone?
- BRD-K67080878-001-15-4
- Milrinone
-
- MDL: MFCD00133539
- Inchi: 1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
- InChI Key: PZRHRDRVRGEVNW-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)=CC(C2C=CN=CC=2)=C(C)N1
Computed Properties
- Exact Mass: 211.07500
- Monoisotopic Mass: 211.074561919 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 65.8
- Surface Charge: 0
- Tautomer Count: 7
- Molecular Weight: 211.22
Experimental Properties
- Color/Form: White solid
- Density: 1.1922 (rough estimate)
- Melting Point: 264 °C
- Boiling Point: 350.9°C (rough estimate)
- Flash Point: 225.2 °C
- Refractive Index: 1.5700 (estimate)
- Solubility: DMSO: >10 mg/mL
- Water Partition Coefficient: Soluble in DMSO. Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 69.54000
- LogP: 1.61698
- Solubility: Not determined
- Merck: 6197
Milrinone Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H311-H331
- Warning Statement: P261-P280-P301 + P310-P311
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: R23/24/25
- Safety Instruction: S36/37/39-S45
- RTECS:DW1762000
-
Hazardous Material Identification:
- Hazard Level:6.1(b)
- Risk Phrases:R23/24/25
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Milrinone Customs Data
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Milrinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M129587-1g |
Milrinone |
78415-72-2 | ≥99% | 1g |
¥161.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M129587-250mg |
Milrinone |
78415-72-2 | ≥99% | 250mg |
¥78.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M129587-100mg |
Milrinone |
78415-72-2 | ≥99% | 100mg |
¥41.90 | 2023-09-02 | |
| AstaTech | 40502-1/G |
MILRINONE |
78415-72-2 | 97% | 1g |
$88 | 2023-09-17 | |
| AstaTech | 40502-5/G |
MILRINONE |
78415-72-2 | 97% | 5g |
$234 | 2023-09-17 | |
| AstaTech | 40502-25/G |
MILRINONE |
78415-72-2 | 97% | 25g |
$789 | 2023-09-17 | |
| Fluorochem | 036508-250mg |
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone |
78415-72-2 | 97% | 250mg |
£13.00 | 2022-03-01 | |
| Fluorochem | 036508-1g |
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone |
78415-72-2 | 97% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 036508-5g |
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone |
78415-72-2 | 97% | 5g |
£106.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000649-1g |
Milrinone |
78415-72-2 | 98% | 1g |
¥146 | 2024-05-21 |
Milrinone Suppliers
Milrinone Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Milrinone
Introduction to Milrinone (CAS No. 78415-72-2) in Modern Pharmaceutical Research
Milrinone, a compound with the chemical identifier CAS No. 78415-72-2, is a significant molecule in the realm of pharmaceutical research and development. This compound, belonging to the class of phosphodiesterase inhibitors, has garnered considerable attention due to its potent effects on the cardiovascular system. Its primary mechanism of action involves the inhibition of phosphodiesterase III, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cardiac muscle cells. This enhancement in cAMP results in increased force of contraction and improved cardiac output, making Milrinone a valuable therapeutic agent, particularly in the management of certain cardiovascular conditions.
The pharmacological profile of Milrinone has been extensively studied and refined over the years. Its development has been driven by the need for more effective and targeted treatments for heart failure and related cardiovascular disorders. Recent advancements in molecular pharmacology have further highlighted the compound's potential, especially in combination therapies that synergize with existing treatments to provide enhanced patient outcomes.
One of the most compelling aspects of Milrinone is its ability to modulate cardiac function without significantly affecting systemic vascular resistance. This selective action makes it particularly useful in patients with decompensated heart failure, where maintaining adequate blood flow while reducing workload on the heart is crucial. The compound's efficacy has been demonstrated in both acute and chronic settings, with clinical trials showing improvements in hemodynamic parameters and patient survival rates.
In recent years, research has delved deeper into the molecular mechanisms by which Milrinone exerts its therapeutic effects. Studies have revealed that its action on phosphodiesterase III not only enhances cardiac contractility but also influences other cellular processes, including apoptosis and inflammation. These findings have opened up new avenues for exploring Milrinone's potential beyond traditional cardiovascular applications. For instance, its ability to modulate inflammatory pathways has sparked interest in its possible role in treating conditions like sepsis, where cardiovascular dysfunction is a common complication.
The synthesis and characterization of Milrinone (CAS No. 78415-72-2) have also seen significant advancements. Modern synthetic methodologies have enabled the production of high-purity forms of the compound, which are essential for rigorous preclinical and clinical studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity and purity of Milrinone derivatives, ensuring that researchers can conduct experiments with confidence.
The clinical applications of Milrinone have expanded beyond its initial use as an intravenous medication for acute heart failure. Oral formulations have been developed, offering a more convenient and sustained therapeutic option for patients with chronic heart failure. These formulations have shown promise in improving patient compliance and long-term outcomes, further solidifying Milrinone's place as a cornerstone in cardiovascular therapy.
Future research directions for Milrinone are multifaceted. One area of focus is exploring its potential as a prodrug or combination therapy with other cardiovascular agents. By leveraging its mechanism of action, researchers aim to develop novel therapeutic strategies that address multiple aspects of heart failure simultaneously. Additionally, investigating Milrinone's effects on non-cardiac tissues has revealed unexpected benefits, such as its potential role in neuroprotection during ischemic events.
The regulatory landscape for Milrinone continues to evolve as new evidence emerges regarding its safety and efficacy. Regulatory bodies are closely monitoring ongoing clinical trials and post-marketing surveillance data to ensure that Milrinone remains a safe and effective treatment option for patients worldwide. The collaborative efforts between academia, industry, and regulatory agencies are crucial in shaping these policies and ensuring that innovative therapies like Milrinone can reach those who need them most.
In conclusion, Milrinone (CAS No. 78415-72-2) represents a significant advancement in cardiovascular pharmacotherapy. Its unique mechanism of action, combined with recent discoveries about its broader therapeutic potential, positions it as a key player in modern medicine. As research continues to uncover new applications and refine existing treatments, Milrinone is poised to remain at the forefront of cardiovascular care for years to come.
78415-72-2 (Milrinone) Related Products
- 1003-68-5(5-methyl-1,2-dihydropyridin-2-one)
- 112887-68-0(Raltitrexed)
- 108-75-8(2,4,6-Trimethylpyridine)
- 80047-24-1(5-Descyano Milrinone 5-Carboxyamide)
- 99-76-3(Methyl Paraben)
- 107007-99-8(Granisetron hydrochloride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)